molecular formula C18H20Cl2N2O5S B3630757 N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3630757
M. Wt: 447.3 g/mol
InChI Key: QAJWUUNBLBXIJP-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenyl, dimethoxyaniline, and acetamide groups.

Preparation Methods

The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of 6-methyluracil with 2-chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often involve specific solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo, often using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O5S/c1-26-16-7-6-14(9-17(16)27-2)22(28(3,24)25)11-18(23)21-10-12-4-5-13(19)8-15(12)20/h4-9H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJWUUNBLBXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

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